4-{[(E)-(2,3-dimethoxyphenyl)methylidene]amino}-1-methyl-N-propyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with various functional groups
Preparation Methods
The synthesis of 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE typically involves a multi-step process. One common synthetic route includes the condensation of 2,3-dimethoxybenzaldehyde with an appropriate amine to form the Schiff base, followed by cyclization with a hydrazine derivative to form the pyrazole ring. The reaction conditions often require the use of solvents such as methanol or ethanol and catalysts like p-toluenesulfonic acid .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methylene group adjacent to the pyrazole ring, using reagents such as alkyl halides or acyl chlorides.
Scientific Research Applications
4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: The compound can be used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signaling pathways. The exact pathways and targets depend on the specific biological context and the functional groups present on the compound .
Comparison with Similar Compounds
Similar compounds to 4-{[(E)-1-(2,3-DIMETHOXYPHENYL)METHYLIDENE]AMINO}-1-METHYL-N~5~-PROPYL-1H-PYRAZOLE-5-CARBOXAMIDE include other pyrazole derivatives with different substituents. These compounds may have similar chemical properties but differ in their biological activities and applications. Some examples include:
- 1-(2,3-DIHYDRO-1H-INDEN-5-YL)-3-PHENYL-2-PROPEN-1-ONE
- 4-(1-ETHYL-1H-QUINOLIN-2-YLIDENE)-5-METHYL-2-PHENYL-2,4-DIHYDRO-PYRAZOL-3-ONE
- 1,5-DIMETHYL-4-({(E)-[1-(4-NITROPHENYL)-1H-PYRROL-2-YL]METHYLIDENE}AMINO)-2-PHENYL-1,2-DIHYDRO-3H-PYRAZOL-3-ONE .
These compounds highlight the diversity within the pyrazole family and the potential for developing new derivatives with unique properties and applications.
Properties
Molecular Formula |
C17H22N4O3 |
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Molecular Weight |
330.4 g/mol |
IUPAC Name |
4-[(2,3-dimethoxyphenyl)methylideneamino]-2-methyl-N-propylpyrazole-3-carboxamide |
InChI |
InChI=1S/C17H22N4O3/c1-5-9-18-17(22)15-13(11-20-21(15)2)19-10-12-7-6-8-14(23-3)16(12)24-4/h6-8,10-11H,5,9H2,1-4H3,(H,18,22) |
InChI Key |
HXRIZZVLWJJAPD-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)C1=C(C=NN1C)N=CC2=C(C(=CC=C2)OC)OC |
Origin of Product |
United States |
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